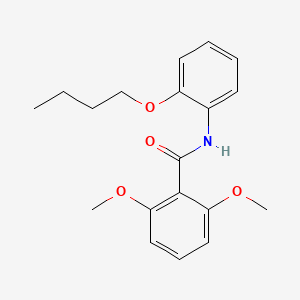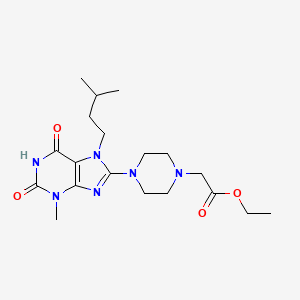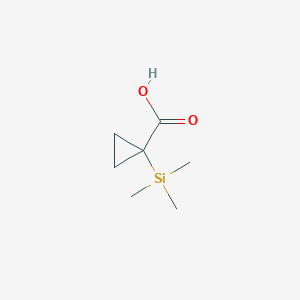![molecular formula C19H18BrNO2S B2519699 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097916-68-0](/img/structure/B2519699.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase includes the formation of the thiazolyl benzenesulfonamide framework, which is a key structural component of these compounds . Similarly, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, involves the introduction of a bromophenyl group and a dimethoxypyrimidinyl group to the benzylamine core . These synthetic strategies are crucial for achieving the desired biological activity and physicochemical properties of the compounds.
Molecular Structure Analysis
The molecular structure of related compounds is determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using single crystal X-ray diffraction, which revealed its monoclinic system and space group . The absolute configuration of (+)-N-[(2-benzylmethylamino)propyl]propionanilide hydrobromide was also determined by X-ray crystallography, confirming the R configuration of the molecule . These structural analyses are essential for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of compounds like N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide are diverse. For instance, the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involves the formation of amide bonds and the introduction of various substituents on the benzamide ring . These reactions are carefully designed to achieve specific molecular conformations and to enable different modes of supramolecular aggregation, which can significantly influence the compound's biological activity and solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the crystal structure and hydrogen bonding patterns observed in the structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide contribute to its solubility and stability . The presence of specific functional groups, such as bromophenyl or dimethoxypyrimidinyl groups, can also affect the compound's reactivity, toxicity, and environmental behavior . Understanding these properties is crucial for the development of new pharmaceuticals or agrochemicals with favorable profiles for use in various applications.
Applications De Recherche Scientifique
Neuroprotective and Neuroenhancing Activities
Studies have highlighted the potential neuroprotective and neuroenhancing properties of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide. For example, compounds with similar structures have been reported to exhibit antiamnestic (AA) and antihypoxic (AH) activities, suggesting their potential in improving cognitive functions and protecting against hypoxia-induced damage. Such compounds have shown promise in reversing electroconvulsion-induced amnesia and protecting against CO2-induced memory impairment in mice, pointing to their potential therapeutic use in memory-related disorders (Ono et al., 1995).
Inhibitory Effects on Enzymatic Functions
Compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide have been investigated for their inhibitory effects on specific enzymatic functions. For instance, derivatives have been reported as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have demonstrated significant in vitro activity and the ability to block this enzyme's function in animal models, suggesting a potential role in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antidepressant and Immunomodulating Activities
The structural analogs of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide have been explored for their antidepressant and immunomodulating properties. Compounds with similar structures have been synthesized and evaluated, showing potential as antidepressants, based on behavioral studies and preclinical evaluations. They have also demonstrated the ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential in immunomodulation (Mathew et al., 2014); (Doria et al., 1991).
Exploration of Pharmacokinetics and Metabolism
Research has also been conducted to understand the pharmacokinetics and metabolism of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide. These studies have contributed to a better understanding of the molecular properties, metabolic profiles, and ideal pharmacokinetic characteristics of such compounds, providing insights that are crucial for their development and potential therapeutic applications (Wu et al., 2006).
Serotonergic Function Modulation
Compounds with a similar structure have been studied for their potential to modulate serotonergic function, indicating possible applications as antidepressants. These compounds have shown affinity for serotonin transporters and 5-HT1A receptors, suggesting their potential use in managing depressive disorders (Romero et al., 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other safety-related properties. MSDS (Material Safety Data Sheet) would typically provide this information.
Orientations Futures
This would involve hypothesizing potential applications for the compound based on its properties and behavior. This could involve predicting its usefulness in fields like medicine, materials science, etc.
Please note that these are general steps and the specific details can vary based on the compound. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting laboratory experiments might be necessary.
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPYMAWKZNZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2519616.png)
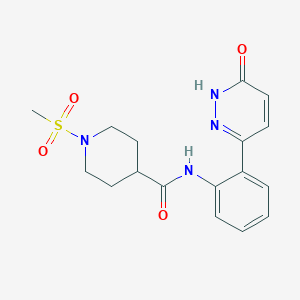
![methyl 2-[(3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]propanoate](/img/structure/B2519619.png)
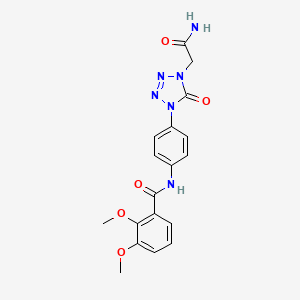
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2519621.png)
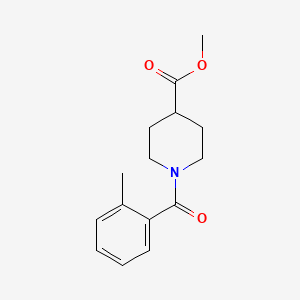
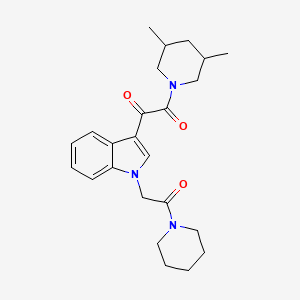
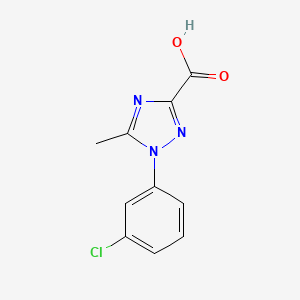
![3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B2519631.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2519632.png)
